3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 143589-58-6
VCID: VC2837400
InChI: InChI=1S/C12H11F3O2/c13-12(14,15)10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17)
SMILES: C1C(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C12H11F3O2
Molecular Weight: 244.21 g/mol

3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid

CAS No.: 143589-58-6

Cat. No.: VC2837400

Molecular Formula: C12H11F3O2

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid - 143589-58-6

Specification

CAS No. 143589-58-6
Molecular Formula C12H11F3O2
Molecular Weight 244.21 g/mol
IUPAC Name 3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C12H11F3O2/c13-12(14,15)10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17)
Standard InChI Key FAIXZJSJPCRBSS-UHFFFAOYSA-N
SMILES C1C(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES C1C(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Properties

3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is classified as a carboxylic acid with a molecular formula of C12H11F3O2 and a molecular weight of 244.213 g/mol. The compound features a cyclobutane ring with a carboxylic acid group at position 1 and a 4-(trifluoromethyl)phenyl substituent at position 3. This structural arrangement contributes to its unique chemical behavior and potential utility in various applications.

Chemical Identifiers

The compound is identified through various systematic naming conventions and identifiers, as detailed in the following table:

IdentifierValue
CAS Number152353-95-2 (also listed as 143589-58-6)
Molecular FormulaC12H11F3O2
Molecular Weight244.213 g/mol
IUPAC Name3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Standard InChIInChI=1S/C12H11F3O2/c13-12(14,15)10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17)
Standard InChIKeyFAIXZJSJPCRBSS-DTORHVGOSA-N
SMILESC1C(CC1C(=O)O)C2=CC=C(C=C2)C(F)(F)F
PubChem Compound ID52333029

Structural Characteristics

The compound contains several key structural elements that define its chemical behavior:

The trifluoromethyl group plays a particularly significant role in modulating the compound's properties, as it affects electronic distribution, lipophilicity, and potential biological interactions.

Chemical Reactivity

3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can undergo various chemical transformations, leveraging the reactivity of its functional groups and structural features.

Carboxylic Acid Reactions

As a carboxylic acid, this compound can participate in numerous reactions typical of this functional group:

  • Esterification to form corresponding esters

  • Amidation to yield amides

  • Reduction to primary alcohols

  • Salt formation with appropriate bases

  • Decarboxylation under specific conditions

These transformations provide pathways for structural modification and the development of derivatives with tailored properties.

Cyclobutane Ring Reactivity

The cyclobutane moiety introduces interesting reactivity due to its inherent ring strain:

  • Ring-opening reactions under specific conditions

  • Ring expansion to form larger cyclic structures

  • Rearrangements influenced by the strain energy

  • Addition reactions across the ring

The unique reactivity of the cyclobutane ring offers opportunities for diverse structural modifications.

Aromatic Ring Reactions

The 4-(trifluoromethyl)phenyl group can undergo typical aromatic substitution reactions, though the electron-withdrawing nature of the trifluoromethyl substituent affects the reactivity pattern:

  • Electrophilic aromatic substitution (deactivated, meta-directing influence of CF3)

  • Nucleophilic aromatic substitution (enhanced by the electron-withdrawing CF3)

  • Metal-catalyzed coupling reactions

These transformations expand the chemical space accessible from this scaffold.

Physical and Analytical Data

Understanding the physical and analytical properties of 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is essential for its characterization and application in various contexts.

Mass Spectrometry Data

Mass spectrometry provides valuable information for compound identification and characterization. The predicted collision cross-sections for various adducts of 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid are presented in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]+245.07840163.3
[M+Na]+267.06034167.8
[M+NH4]+262.10494164.8
[M+K]+283.03428164.4
[M-H]-243.06384158.3
[M+Na-2H]-265.04579164.0
[M]+244.07057161.1
[M]-244.07167161.1

These data are particularly valuable for analytical identification and characterization using mass spectrometry-based techniques.

Spectroscopic Characteristics

While specific spectroscopic data for this compound is limited in the available literature, typical spectroscopic features would include:

  • IR spectrum: Characteristic C=O stretching of the carboxylic acid (~1700 cm^-1)

  • 1H NMR: Distinct signals for cyclobutane, phenyl, and carboxylic acid protons

  • 19F NMR: Characteristic resonance for the trifluoromethyl group

  • 13C NMR: Signals corresponding to the carboxylic acid carbon, aromatic carbons, and trifluoromethyl carbon

Applications and Significance

The unique structural features of 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid make it valuable in various contexts.

Medicinal Chemistry Applications

In medicinal chemistry, this compound and its derivatives hold potential for several reasons:

The trifluoromethyl group, in particular, plays a crucial role in modulating interactions with biological targets due to its strong electron-withdrawing nature, which can enhance binding affinity or specificity to enzymes or receptors.

Synthetic Building Block Applications

As a functionalized building block, 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid offers several advantages:

  • Multiple functional handles for derivatization

  • Unique 3D structure that can access novel chemical space

  • Potential for incorporation into larger molecular structures

  • Versatility in constructing libraries of compounds for screening purposes

Research Status and Future Directions

Research on 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid continues to explore its utility across various scientific domains. Current research focuses on expanding synthetic methodologies, investigating structure-activity relationships, and exploring new applications.

Current Research Landscape

The development of CF3-cyclobutanes, including our target compound, has seen significant advances in recent years. In particular, the development of modular approaches to synthesize these compounds from commercially available starting materials has expanded access to this chemical class .

One notable advance is the reaction of carboxylic acids with sulfur tetrafluoride to produce trifluoromethyl cyclobutanes. This methodology has proven compatible with a wide range of functional groups and has facilitated the preparation of numerous derivatives with medicinal chemistry relevance .

Future Research Directions

Several promising avenues for future research on 3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid include:

  • Development of more efficient and scalable synthetic routes

  • Exploration of its potential as a bioisostere for traditional drug scaffolds

  • Investigation of structure-activity relationships through systematic structural modifications

  • Evaluation of its utility in creating materials with specialized properties

  • Further characterization of its pharmacological profile and optimization of its efficacy as a therapeutic agent

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